
3-Fluoro-4-methoxycarbonylphenylboronic acid
Overview
Description
3-Fluoro-4-methoxycarbonylphenylboronic acid (CAS: 874219-35-9, molecular formula: C₈H₈BFO₄) is an organoboron compound featuring a phenyl ring substituted with a fluorine atom at the 3-position, a methoxycarbonyl group (-COOCH₃) at the 4-position, and a boronic acid (-B(OH)₂) group. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The fluorine atom enhances electron-withdrawing effects, while the methoxycarbonyl group provides steric and electronic modulation, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methoxycarbonylphenylboronic acid typically involves the reaction of 3-fluoro-4-iodobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium acetate. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxycarbonylphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The fluoro group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions
Major Products
Biaryls: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Scientific Research Applications
Pharmaceutical Development
3-Fluoro-4-methoxycarbonylphenylboronic acid serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, especially in the development of anti-cancer agents. Its unique molecular structure allows for targeted modifications that enhance drug efficacy and specificity.
Case Study: Synthesis of Anti-Cancer Agents
Research has demonstrated that this compound can be utilized to synthesize novel anti-cancer agents through palladium-catalyzed cross-coupling reactions. For instance, derivatives of this boronic acid have been incorporated into drug candidates that exhibit improved activity against specific cancer cell lines.
Organic Synthesis
The compound is extensively employed in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is fundamental for constructing complex organic molecules, which are essential in the chemical industry for creating new materials and compounds.
Table 1: Key Reactions Involving this compound
Reaction Type | Description | Importance |
---|---|---|
Suzuki-Miyaura Coupling | Forms C-C bonds between aryl halides and boronic acids | Essential for drug synthesis |
Negishi Coupling | Involves coupling of organozinc reagents with aryl boronates | Useful for creating complex architectures |
Stille Coupling | Allows the formation of biaryl compounds | Important for material science applications |
Bioconjugation
The boronic acid functionality enables stable bond formation with diols. This characteristic is particularly beneficial in bioconjugation processes aimed at developing targeted drug delivery systems and diagnostic tools.
Application Example: Targeted Drug Delivery
Research indicates that conjugating this boronic acid derivative with specific targeting moieties can enhance the delivery of chemotherapeutic agents to cancer cells, minimizing side effects and improving treatment outcomes.
Material Science
In material science, this compound is used to synthesize functionalized polymers and materials. These materials possess specific properties that are advantageous in electronics and coatings.
Table 2: Properties of Functionalized Materials
Material Type | Properties | Applications |
---|---|---|
Conductive Polymers | Enhanced electrical conductivity | Electronics |
Biodegradable Polymers | Environmentally friendly degradation profiles | Packaging |
Coatings | Improved adhesion and durability | Protective coatings |
Research in Catalysis
This compound plays a role in catalysis research, particularly in developing new catalytic systems that improve reaction efficiency and selectivity across various chemical processes.
Case Study: Development of Catalytic Systems
Studies have shown that incorporating this compound into catalytic frameworks can lead to enhanced performance in asymmetric synthesis, providing higher yields and selectivity for desired products.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methoxycarbonylphenylboronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The fluoro and methoxycarbonyl groups influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
The reactivity and applications of 3-fluoro-4-methoxycarbonylphenylboronic acid are heavily influenced by its substitution pattern. Below is a comparative analysis with key analogs:
Biological Activity
3-Fluoro-4-methoxycarbonylphenylboronic acid (C₈H₉BFNO₄) is a boronic acid derivative that has gained attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores the compound's synthesis, biological interactions, and therapeutic implications based on diverse research findings.
This compound is characterized by its unique structure, which includes a fluorine atom and a methoxycarbonyl group on the phenyl ring. These functional groups contribute to its reactivity and biological properties.
Synthesis Methods:
The compound can be synthesized through various methods, including:
- Suzuki Coupling Reactions: This method involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst, facilitating the formation of carbon-carbon bonds.
- Reflux Conditions: The compound can be produced by heating appropriate precursors under reflux conditions with suitable solvents, optimizing yield and purity .
Enzyme Interaction
Research indicates that boronic acids, including this compound, can interact with various enzymes, particularly serine proteases and kinases. These interactions often result in the modulation of enzyme activity, which can have significant implications for therapeutic applications:
- Inhibition of Enzymatic Activity: The compound has shown potential as an inhibitor for enzymes involved in critical biochemical pathways, such as 17β-hydroxysteroid dehydrogenase Type 2, which plays a role in steroid metabolism and cancer progression.
- Reversible Binding: The reversible nature of boronic acid interactions allows them to act as effective modulators in biochemical pathways, providing a mechanism for therapeutic intervention.
Anticancer Properties
The ability of this compound to interfere with cellular signaling pathways suggests potential anticancer properties. Studies indicate that compounds in this class may inhibit tumor growth by disrupting key signaling mechanisms involved in cell proliferation and survival.
Case Studies
- Inhibition Studies: A study demonstrated that this compound effectively inhibited the activity of specific kinases involved in cancer cell signaling. The compound was tested against various cancer cell lines, showing dose-dependent inhibition of cell proliferation.
- Binding Affinity Assessments: Computational studies have been conducted to evaluate the binding affinity of this compound to target proteins like insulin. These studies utilized molecular docking simulations to predict interaction energies and binding modes, revealing favorable interactions that may enhance its pharmacological profile .
Comparative Analysis
The biological activity of this compound can be compared with other structurally similar compounds. Below is a summary table highlighting key features:
Compound Name | Molecular Formula | Key Biological Activities |
---|---|---|
This compound | C₈H₉BFNO₄ | Enzyme inhibition, anticancer properties |
4-Fluoro-3-(methoxycarbamoyl)phenylboronic acid | C₈H₉BFNO₄ | Inhibitor of steroid metabolism enzymes |
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid | C₈H₉BFNO₄ | Potential anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-fluoro-4-methoxycarbonylphenylboronic acid, and what intermediates are critical?
The synthesis typically involves two key steps: (1) introduction of the boronic acid group via Miyaura borylation or halogen exchange, and (2) esterification of the carboxyl group. A reported intermediate is 3-fluoro-4-(methoxycarbonyl)benzoic acid (CAS 161796-11-8), which can undergo boronation using bis(pinacolato)diboron under palladium catalysis . Pinacol ester protection (e.g., this compound pinacol ester, CAS 603122-52-7) is often employed to stabilize the boronic acid during purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : The methoxy group (OCH₃) appears as a singlet near δ 3.9 ppm in ¹H NMR, while the carbonyl (C=O) resonates at ~165–170 ppm in ¹³C NMR.
- ¹⁹F NMR : The fluorine substituent shows a peak between δ -110 to -120 ppm, depending on electronic effects .
- ¹¹B NMR : The boronic acid group typically appears at δ 28–32 ppm, though this may shift if protodeboronation occurs .
- IR Spectroscopy : Strong C=O stretching (~1720 cm⁻¹) and B–O bonds (~1340 cm⁻¹) are diagnostic .
Q. How does the methoxycarbonyl group influence solubility and stability?
The electron-withdrawing methoxycarbonyl group reduces the boronic acid’s pKa (~8.5 vs. ~10 for unsubstituted phenylboronic acids), enhancing solubility in polar aprotic solvents (e.g., DMF, THF) but increasing susceptibility to protodeboronation in aqueous media. Stability is improved by storing the compound at 0–6°C under inert atmospheres .
Q. Advanced Research Challenges
Q. How can competitive side reactions (e.g., protodeboronation) be minimized in Suzuki-Miyaura couplings?
Protodeboronation is mitigated by:
- Using anhydrous conditions with degassed solvents (e.g., THF/DMF).
- Adding Lewis acids (e.g., MgSO₄) to stabilize the boronate intermediate.
- Optimizing catalyst systems : Pd(OAc)₂ with SPhos ligand (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) enhances coupling efficiency with electron-deficient arylboronic acids .
Q. What computational methods predict the electronic effects of substituents on reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:
- Frontier molecular orbitals : The LUMO energy (-1.8 eV) indicates electrophilicity at the boron center.
- Natural Bond Orbital (NBO) analysis : The methoxycarbonyl group withdraws electron density (-0.12 e), reducing boron’s Lewis acidity compared to 4-fluorophenylboronic acid .
Q. How can structural discrepancies between X-ray crystallography and NMR data be resolved?
Conflicting data (e.g., bond angles in X-ray vs. coupling constants in NMR) require orthogonal validation :
- Tandem MS/MS to confirm molecular fragmentation patterns.
- Dynamic NMR to assess rotational barriers of the methoxycarbonyl group.
- Single-crystal XRD with low-temperature (100 K) data collection to minimize thermal motion artifacts .
Q. Data Contradiction Analysis
Q. Why do reported yields for Suzuki couplings vary across studies?
Variations arise from:
- Substrate electronic effects : Electron-withdrawing groups slow transmetallation but reduce homo-coupling byproducts.
- Catalyst loading : Pd concentrations <1 mol% often lead to incomplete conversions for sterically hindered substrates.
- Base selection : K₂CO₃ (pH 9–10) outperforms Na₂CO₃ in biphasic systems .
Q. Methodological Recommendations
Properties
IUPAC Name |
(3-fluoro-4-methoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYGXFXSMDUXJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382318 | |
Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
505083-04-5 | |
Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=505083-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Fluoro-4-(methoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-4-(methoxycarbonyl)benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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